3-[1-(Pyridin-3-yl)ethenyl]-1h-indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70152-44-2 |
|---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-(1-pyridin-3-ylethenyl)-1H-indole |
InChI |
InChI=1S/C15H12N2/c1-11(12-5-4-8-16-9-12)14-10-17-15-7-3-2-6-13(14)15/h2-10,17H,1H2 |
InChI Key |
CQIUHRJVULJYIP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CN=CC=C1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 1 Pyridin 3 Yl Ethenyl 1h Indole and Analogues
Direct Functionalization Approaches of 1H-Indole Core for Ethenyl Pyridine (B92270) Introduction
The introduction of an ethenyl pyridine substituent at the C3 position of the 1H-indole nucleus is a key synthetic challenge. Chemists have developed several direct approaches that avoid the lengthy construction of the indole (B1671886) ring itself, instead focusing on forging the crucial carbon-carbon bond onto the pre-existing indole scaffold. These methods include the Heck reaction, Suzuki-Miyaura coupling, and conjugate addition, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.
Heck Reaction-Mediated Ethenylation with Pyridine Scaffolds
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed coupling of unsaturated halides with alkenes. libretexts.orgfrontiersin.org This methodology is particularly well-suited for the synthesis of 3-[1-(Pyridin-3-yl)ethenyl]-1H-indole, typically by reacting a 3-haloindole or an indole-3-triflate with 3-vinylpyridine (B15099). The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the indole-halide bond, followed by migratory insertion of the vinylpyridine alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. libretexts.orgnih.gov
The intermolecular Heck reaction provides the most direct route to the target compound. This reaction typically involves coupling a 3-haloindole, such as 3-iodoindole or 3-bromoindole, with 3-vinylpyridine in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. While early Heck reactions often used ligandless catalysts or simple phosphine (B1218219) ligands like triphenylphosphine, modern protocols frequently employ more sophisticated ligands to enhance catalyst stability and activity, especially when dealing with heteroaromatic substrates. organic-chemistry.orgnih.gov For instance, an efficient cross-coupling of 2-vinylpyridine (B74390) with various aryl chlorides has been achieved using a PdCl2(PCy3)2 catalyst, demonstrating the viability of this approach for styrylpyridine synthesis. researchgate.net The reaction generally shows high stereoselectivity for the trans-alkene product. organic-chemistry.org
Table 1: Representative Conditions for Intermolecular Heck Reactions
| Aryl Halide/Triflate | Alkene | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl Chlorides | 2-Vinylpyridine | PdCl₂(PCy₃)₂ | Cs₂CO₃ | DMA | Good to Excellent | researchgate.net |
| Aryl Bromides | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | High | organic-chemistry.org |
| 2-Iodoaniline | Estragole | Pd(OAc)₂ | Et₃N | DMF | 72-91% | nih.gov |
| Alkyl Halides | Styrene | Pd/dppf | - | - | Moderate | rsc.org |
While not a direct synthesis of the target molecule, the intramolecular Heck reaction (IMHR) is a powerful strategy for constructing fused heterocyclic systems that share structural motifs with the target, such as azaindoles (pyrrolo-pyridines) and carbolines. wikipedia.orgprinceton.edu In this approach, a molecule containing both the aryl halide (or triflate) and the alkene tethered together undergoes a palladium-catalyzed cyclization. wikipedia.org This method is highly efficient due to favorable entropic factors and often exhibits excellent regioselectivity and stereoselectivity. libretexts.org For example, this strategy has been successfully employed to synthesize various ester-functionalized azaindoline isomers and furoazaindolines through a domino Heck cyclization/carbonylation process. nih.gov Similarly, pyrazolo-fused systems like 1,3,4-trisubstituted pyrazolo[3,4-b]pyridines have been efficiently prepared via intramolecular Heck reactions of imine derivatives. rsc.org These examples underscore the utility of the IMHR in building complex nitrogen-containing polycycles.
Table 2: Examples of Intramolecular Heck Cyclizations
| Precursor Type | Catalyst | Resulting System | Key Features | Reference |
|---|---|---|---|---|
| Aminopyridine with alkene tether | Pd(OAc)₂ | Azaindolines | Domino cyclization/carbonylation | nih.gov |
| Imine of β-halovinyl aldehyde and 5-aminopyrazole | Pd(OAc)₂ / Xantphos | Pyrazolo[3,4-b]pyridines | Regioselective cyclization | rsc.org |
| Aryl halide with pendant alkene | Pd(0) complex | Various carbocycles/heterocycles | Forms 4- to 27-membered rings | wikipedia.org |
| Indole with alkene tether | Pd(OAc)₂ | Polycyclic Indolines | Dearomative gem-difluorovinylation | rsc.org |
Achieving enantioselectivity in Heck reactions allows for the synthesis of chiral molecules, a critical aspect of medicinal chemistry. The asymmetric Heck reaction often utilizes chiral ligands to control the stereochemical outcome. nih.gov Using aryl or vinyl triflates as substrates is advantageous as they tend to react via the "cationic pathway," where the catalyst remains coordinated to the bidentate chiral ligand throughout the cycle, leading to more effective transfer of chiral information. libretexts.orgprinceton.edu
Pyridine-oxazoline (Pyrox) ligands have emerged as a highly effective class of chiral ligands for asymmetric catalysis. rsc.orgscite.ai Their C1-symmetric structure features a "push-pull" electronic effect, with the electron-donating pyridine and the electron-withdrawing oxazoline (B21484) moiety influencing the palladium center. nih.gov This has been successfully applied in the enantioselective redox-relay Heck reaction of 2-indole triflates with alkenes, where a simple pyridine-oxazoline ligand facilitated the formation of indole derivatives with a C2-adjacent stereocenter in high enantioselectivity. nih.govresearchgate.net This principle can be extended to the C3 position to potentially access chiral analogues of this compound.
Table 3: Enantioselective Heck Reaction Data
| Substrate | Ligand Type | Catalyst | Key Finding | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 2-Indole Triflates | Pyridine-Oxazoline | Pd(0) | Enantioselective C2-alkylation of indoles | High | nih.govresearchgate.net |
| Aryl Triflates | Chiral BINAP | Pd(0) | Asymmetric synthesis of allenes | Good | libretexts.orgdicp.ac.cn |
| Aryl Halides | - | Chiral Pd Complex | Establishes tertiary/quaternary stereocenters | High | wikipedia.org |
Suzuki-Miyaura Cross-Coupling for Indole-Pyridine Linkage
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide or triflate. libretexts.orgresearchgate.net For the synthesis of the target molecule, this could involve the coupling of an indole-3-boronic acid (or ester) with a 3-vinylhalopyridine or, alternatively, a 3-haloindole with a pyridine-3-vinylboronic acid derivative.
A significant challenge in coupling reactions involving nitrogen-containing heterocycles like pyridine and indole is the potential for the nitrogen lone pair to coordinate to the palladium catalyst, leading to inhibition or deactivation. organic-chemistry.org However, the development of highly active and stable catalyst systems, often employing bulky, electron-rich phosphine ligands such as dialkylbiphenylphosphines (Buchwald ligands), has largely overcome these limitations. organic-chemistry.org These advanced catalysts show excellent reactivity and broad substrate scope, enabling the efficient coupling of heteroaryl halides with heteroarylboronic acids. organic-chemistry.orgnih.gov One-pot procedures, such as a Masuda borylation followed by a Suzuki coupling, have been developed for the concise synthesis of marine indole alkaloids like meridianins, which feature an indole-pyridine linkage. nih.gov
Table 4: Suzuki-Miyaura Coupling for Indole-Pyridine Systems
| Indole Component | Pyridine Component | Catalyst System | Base | Yield | Reference |
|---|---|---|---|---|---|
| Indole Boronic Acids | Aminoheteroaryl Halides | Pd(OAc)₂ / Buchwald Ligands | K₃PO₄ | Good to Excellent | organic-chemistry.org |
| N-Boc-3-Iodoindole | 4-Chloropyrimidine-2-amine | Pd(dppf)Cl₂ (for borylation/coupling) | Cs₂CO₃ | 25% (one-pot) | nih.gov |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | Up to 88% | nih.gov |
| N-Aryl Boronic Acids | 3-Bromopyridine Derivatives | Pd(OAc)₂ / Chiral Monophosphine | K₃PO₄ | Up to 92% ee | rsc.org |
Conjugate Addition Reactions to Vinyl-Substituted Pyridines with Indole Nucleophiles
Conjugate addition, or Michael addition, offers a metal-free alternative for forming the crucial C3-Cα bond. In this reaction, the electron-rich indole ring, particularly at the C3 position, acts as a nucleophile and adds to the β-carbon of an electron-deficient alkene (a Michael acceptor). mdpi.com For the synthesis of this compound, this would involve the addition of indole to 3-vinylpyridine. The reactivity of vinylpyridines as Michael acceptors can be enhanced by protonation of the pyridine nitrogen with a Brønsted acid or coordination with a Lewis acid, which increases the electrophilicity of the vinyl group. researchgate.net
This method is atom-economical and can often be performed under mild conditions. researchgate.net For example, the conjugate addition of various indoles to α,β-unsaturated ketones is efficiently catalyzed by a recyclable Brønsted acid ionic liquid, yielding β-indolylketones in excellent yields. mdpi.com While direct addition to unactivated vinylpyridines can be challenging, the principle is well-established for a range of vinyl-substituted aromatic N-heterocycles. researchgate.net
Table 5: Conjugate Addition Reactions Involving Indoles
| Indole Nucleophile | Michael Acceptor | Catalyst/Promoter | Product Type | Reference |
|---|---|---|---|---|
| Indole | Chalcone (α,β-unsaturated ketone) | Brønsted Acid Ionic Liquid | β-Indolylketones | mdpi.com |
| Indole | Vinyl-Substituted Aromatic N-Heterocycles | Acid (General) | N-alkylated or C-alkylated heterocycles | researchgate.net |
| 4,7-Dihydroindole | Dimethyl acetylenedicarboxylate | None (thermal) | Functionalized 2-vinylindoles | nih.gov |
| N-Pyrimidin-2-yl-1H-indole | Maleimides | [Ru(p-cymene)Cl₂]₂ | 3-(Indol-2-yl)succinimides (C2-addition) | acs.org |
Construction of Indole-Pyridine Hybrid Systems via Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach for assembling complex molecular architectures from simple starting materials in a single step. researchgate.net
The synthesis of six-membered heterocyclic rings, such as pyridine, can be achieved through formal (3+3) cyclization reactions. nih.gov One such strategy involves the catalyst-free (3+3) cyclization using pyridinium (B92312) 1,4-zwitterions with 4-NPhth substituted triazoles to produce 1,4-thiazine derivatives, a related six-membered heterocycle. nih.gov Another approach uses pyridinium 1,4-zwitterions in a reaction with both alkyl- and aryl-substituted aziridines, which yields functionalized 3,4-dihydro-2H-1,4-thiazines with high regioselectivity. nih.gov While these examples produce thiazine (B8601807) rings, the underlying principles of using a three-carbon component to react with a nitrogen-containing three-atom component illustrate a viable strategy for pyridine ring formation.
Four-component reactions provide a powerful method for the one-pot synthesis of highly substituted indole-pyridine derivatives. A notable iodine-catalyzed protocol has been developed for creating 4-aryl-2-(1H-indol-3-yl)-6-arylnicotinonitriles. tandfonline.com This reaction assembles the final product from 3-(cyanoacetyl)indole, an aromatic aldehyde, an aromatic ketone (such as 3-acetylpyridine), and ammonium (B1175870) acetate (B1210297). tandfonline.com The reaction can be performed under solvent-free conditions (Method A) or using acetic acid as a solvent (Method B). tandfonline.com This approach is valuable for generating diverse chemical libraries of indole-pyridine hybrids. tandfonline.com Another novel four-component strategy has been established for the selective synthesis of fused azepino[5,4,3-cd]indoles and pyrazolo[3,4-b]pyridines, demonstrating the versatility of MCRs in accessing complex heterocyclic scaffolds. nih.gov
Table 1: Four-Component Synthesis of 4-Aryl-6-(1H-indol-3-yl)-2,3′-bipyridine-5-carbonitriles tandfonline.com This table is based on data from a study on the four-component synthesis of star-shaped 2-(indol-3-yl)pyridine derivatives.
| Aldehyde (Component 1) | Ketone (Component 2) | Other Reactants | Catalyst/Solvent | Product | Yield (%) |
| Benzaldehyde | 3-Acetylpyridine | 3-(Cyanoacetyl)indole, AcONH₄ | Iodine / Neat (120°C) | 4-Phenyl-6-(1H-indol-3-yl)-2,3′-bipyridine-5-carbonitrile | 85 |
| 4-Chlorobenzaldehyde | 3-Acetylpyridine | 3-(Cyanoacetyl)indole, AcONH₄ | Iodine / Neat (120°C) | 4-(4-Chlorophenyl)-6-(1H-indol-3-yl)-2,3′-bipyridine-5-carbonitrile | 88 |
| 4-Methylbenzaldehyde | 3-Acetylpyridine | 3-(Cyanoacetyl)indole, AcONH₄ | Iodine / Neat (120°C) | 4-(4-Methylphenyl)-6-(1H-indol-3-yl)-2,3′-bipyridine-5-carbonitrile | 86 |
| 4-Methoxybenzaldehyde | 3-Acetylpyridine | 3-(Cyanoacetyl)indole, AcONH₄ | Iodine / Neat (120°C) | 4-(4-Methoxyphenyl)-6-(1H-indol-3-yl)-2,3′-bipyridine-5-carbonitrile | 83 |
Indole-3-carboxaldehyde (B46971) is a versatile precursor for synthesizing a wide range of 3-substituted indole derivatives through condensation reactions. scirp.orgresearchgate.net It can undergo Knoevenagel condensation with various active methylene (B1212753) compounds. scirp.org For example, reactions with cyanoacetamide, ethyl cyanoacetate, and rhodanine-3-acetic acid lead to the formation of corresponding vinyl-substituted indole derivatives. scirp.org
An unexpected reaction pathway was observed when indole-3-carbaldehyde was reacted with cyanothioacetamide in the presence of a base. sciforum.net Instead of the expected indole ring cleavage, the reaction yielded potassium 6-amino-3,5-dicyano-4-(1Н-indol-3-yl)pyridine-2-thiolate, demonstrating a novel route to indolyl-substituted pyridines. sciforum.net The Vilsmeier-Haack reaction remains a convenient and high-yield method for preparing the indole-3-carboxaldehyde starting material itself.
Reductive Coupling Strategies Involving Alkenylpyridines and Indole Precursors
A visible light photoredox-catalyzed β-selective reductive coupling of alkenylpyridines with carbonyl or iminyl derivatives has been developed, aided by a Lewis acid co-catalyst. nih.govnih.govacs.org This method represents an umpolung (polarity reversal) strategy, allowing for reactions with non-nucleophilic reagents. nih.gov The key step involves a single-electron-transfer reduction of an aldehyde or imine, which then adds to a Lewis acid-activated alkenylpyridine. acs.org
This strategy is particularly relevant for synthesizing analogues of this compound. The reaction tolerates a range of 2-(1-arylalkenyl)pyridines, including those with indole substituents on the alkenyl moiety (e.g., 2-(1-(1H-indol-3-yl)vinyl)pyridine). nih.gov This provides a direct route to complex scaffolds containing both indole and pyridine units, connected by an ethylenyl (B1607031) bridge. nih.gov The reaction demonstrates good to excellent yields and tolerates complex molecular structures. nih.gov
Other Transition Metal-Catalyzed Syntheses of Indole-Pyridine Derivatives
Transition metal catalysis, particularly with palladium, offers a powerful toolkit for the formation of C-C and C-N bonds necessary for constructing indole-pyridine systems. nih.gov
Palladium catalysis is widely used for synthesizing indoles and their derivatives through C-H bond activation and cyclization strategies. nih.gov These methods can involve the intramolecular construction of the indole ring from functionalized arene precursors. nih.gov
For constructing indole-pyridine hybrids, palladium-catalyzed cross-coupling reactions are highly effective. The direct arylation of indoles with chloropyridines has been demonstrated using a palladium acetate catalyst with a 2-(dicyclohexylphosphino)-biphenyl ligand. acs.org A well-established protocol for the direct C-H arylation of NH-indoles with aryl halides uses a Pd(OAc)₂/dppm catalytic system in water to produce 3-phenyl-1H-indoles regioselectively and in moderate to good yields. nih.gov Furthermore, palladium-catalyzed multicomponent reactions can assemble complex heterocycles, such as the synthesis of indolizines from 2-bromopyridines, imines, and alkynes, where a pyridine-based 1,3-dipole is generated in situ. nih.gov These varied palladium-catalyzed methods provide robust and flexible pathways to a wide array of indole-pyridine derivatives.
Copper-Catalyzed Approaches
Copper catalysis offers a cost-effective and versatile platform for the synthesis of indole derivatives. ijream.org These methods often proceed via cross-coupling reactions to form key C-C or C-N bonds necessary for constructing the indole framework or for its subsequent functionalization. ijream.org
One prominent strategy involves the copper-catalyzed cross-coupling of ortho-haloalkenylarenes with amines, followed by an intramolecular cyclization to yield the indole skeleton. ijream.org For the synthesis of a 3-substituted vinylindole like the target compound, a tandem reaction could be envisioned where a suitably substituted aniline (B41778) derivative undergoes coupling and cyclization. For instance, Willis and coworkers have demonstrated the synthesis of N-substituted indoles through a tandem C-N bond formation process using copper iodide and copper acetate. ijream.org
Another approach involves the direct C-H functionalization of a pre-formed indole ring. While palladium is more common for direct arylations, copper-catalyzed systems are emerging. For example, a copper-catalyzed arylation of NH-indoles has been used to synthesize 3-phenyl-1H-indoles, demonstrating the feasibility of forming a C-C bond at the C3 position. nih.gov Adapting such a method to use a vinyl partner instead of an aryl halide could provide a direct route to the target structure.
The synthesis of indolizine (B1195054) derivatives through copper-catalyzed cyclization of gem-difluoroalkenes with 2-(pyridin-2-yl)acetate derivatives showcases copper's ability to facilitate complex heterocycle formation involving pyridine moieties. rsc.org While not a direct synthesis of an indole, the principles of C-F bond cleavage and C-C bond formation under copper catalysis are relevant for developing new routes to indole-pyridine conjugates. rsc.org
Table 1: Examples of Copper-Catalyzed Reactions for Indole Synthesis
| Catalyst System | Reactants | Product Type | Key Transformation | Reference |
|---|---|---|---|---|
| CuI / L-proline | o-alkynylhaloarenes, Amines | Substituted Indoles | C-N cross-coupling followed by cyclization | ijream.org |
| CuI / Copper Acetate | 2-(2-haloalkenyl)-aryl halide, Amines | N-substituted Indoles | Tandem C-N bond formation | ijream.org |
| Pd(OAc)₂/dppm (Illustrative of C3-functionalization) | Indole, Aryl halides | 3-Aryl-1H-indoles | Direct C3-H arylation | nih.gov |
Ruthenium-Catalyzed Heterocyclizations
Ruthenium catalysts have proven to be highly effective for the construction and functionalization of indole scaffolds, often through C-H activation pathways. mdpi.com These methods are attractive due to their high efficiency and atom economy. mdpi.comnih.gov
A significant strategy for forming 3-substituted indoles is the ruthenium-catalyzed cycloisomerization of 2-alkynylanilides. This reaction proceeds via a disubstituted vinylidene ruthenium complex formed by a 1,2-carbon migration, ultimately yielding 3-substituted indoles in high yields. acs.org This approach is notable as it represents a catalytic process that proceeds through a ruthenium vinylidene intermediate generated by 1,2-carbon migration. acs.org
Direct C-H functionalization is another powerful tool. An efficient method for the site-selective C-3 alkenylation of indole derivatives has been developed using a ruthenium(II) catalyst with an ester as a directing group. nih.gov Despite the presence of multiple potential C(sp²)-H sites, this method achieves exclusive C3 selectivity through the formation of a six-membered metallacycle intermediate. nih.gov This strategy could be directly applied to the synthesis of this compound by using an appropriate pyridyl-containing alkene.
Furthermore, ruthenium-catalyzed [3+2] annulation of anilines (with a removable directing group) and alkynes can lead to 2,3-disubstituted indoles. mdpi.com While this provides a different substitution pattern, it highlights the utility of ruthenium in constructing the core indole structure from acyclic precursors. mdpi.com
Table 2: Ruthenium-Catalyzed Methodologies for Indole Synthesis
| Catalyst System | Reactants | Product Type | Mechanistic Feature | Reference |
|---|---|---|---|---|
| Cationic Ruthenium Complex | 2-Alkynylanilides | 3-Substituted Indoles | Cycloisomerization via 1,2-carbon migration to a vinylidene intermediate | acs.org |
| [RuCl₂(p-cymene)]₂ | Indole derivatives with ester directing group, Alkenes | C3-Alkenylated Indoles | C-H activation via a 6-membered metallacycle | nih.gov |
| [RuCl₂(p-cymene)]₂ | Anilines with pyrimidyl directing group, Alkynes | 2,3-Disubstituted Indoles | [3+2] Annulation via C-H/N-H bond cleavage | mdpi.com |
Metal-Free Synthetic Pathways for Indole-Pyridine Conjugates
While metal-catalyzed reactions dominate, the development of metal-free synthetic routes is a growing area of interest to avoid potential metal contamination in the final products. These methods often rely on the use of strong bases, electrochemical synthesis, or organocatalysis.
A novel and environmentally friendly route for the direct synthesis of vinyl-1,2,3-triazole derivatives using an inorganic base to promote the hydroamination of alkynes has been reported. nih.gov This transition-metal-free approach achieves anti-Markovnikov stereoselectivity and demonstrates that C-N bonds can be formed to create vinyl-heterocycle linkages without a metal catalyst. nih.gov A similar base-mediated hydroamination or hydroarylation strategy could potentially be developed for the synthesis of this compound from 3-ethynylindole (B1355555) and pyridine or from indole and 3-ethynylpyridine.
Electrochemical synthesis offers another metal-free alternative. A metal-free electrochemical intramolecular C(sp²)-H amination using iodine as a mediator enables the synthesis of indole derivatives from 2-vinylanilines. organic-chemistry.org By modifying the starting materials, this strategy could be adapted for intermolecular reactions to construct the desired indole-pyridine conjugate.
The Fischer indole synthesis is a classic metal-free method that uses a Lewis acid, such as zinc chloride, to catalyze the reaction between a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.org To synthesize the target compound, one could react phenylhydrazine with 1-(pyridin-3-yl)ethan-1-one, followed by cyclization under acidic conditions.
Stereoselective and Enantioselective Synthetic Considerations
Achieving stereochemical control is paramount when synthesizing molecules for biological or materials applications. This includes both the enantioselective creation of chiral centers and the diastereoselective control of geometric isomers, such as the E/Z configuration of the ethenyl linker.
The development of chiral ligands is essential for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.gov Indole-based structures themselves are frequently used as scaffolds for chiral ligands due to their structural flexibility and the numerous positions available for functionalization. tuni.fi
Indole-phosphine-oxazoline (IndPHOX) ligands are a modular class of ligands that have been successfully applied in palladium-catalyzed asymmetric allylic substitutions. tuni.fi These ligands, featuring phosphine and oxazoline moieties at various positions on the indole ring, demonstrate high catalytic efficiency and enantioselectivity. tuni.fi The design principles of such ligands could be adapted for catalysts (e.g., copper or ruthenium-based) aimed at the asymmetric synthesis of 3-vinylindoles.
Another innovative approach involves the use of C₂-symmetric, spirocyclic compounds called SPINDOLEs, synthesized from inexpensive indole and acetone. nih.gov These scaffolds can be modified to create a diverse range of chiral catalysts and ligands that have proven effective in promoting highly selective reactions. nih.gov The development of such privileged chiral frameworks is a powerful strategy for advancing asymmetric synthesis. nih.govnih.gov
Table 3: Examples of Chiral Ligands/Catalysts for Indole-Related Asymmetric Synthesis
| Ligand/Catalyst Class | Description | Application Example | Reference |
|---|---|---|---|
| Indole-phosphine-oxazoline (IndPHOX) | Modular ligands with an indole skeleton, a phosphine at C2/C3, and an oxazoline at C1/C2/C3 | Pd-catalyzed asymmetric allylic amination | tuni.fi |
| SPINDOLEs | C₂-symmetric, spirocyclic scaffolds derived from indole and acetone | Organocatalysts or ligands for hydrogenation, allylic alkylation, etc. | nih.gov |
| Chiral Phosphoric Acids | Brønsted acid catalysts | Asymmetric dearomatization of 2,3-disubstituted indoles | rsc.org |
Controlling the geometry of the C=C double bond in the ethenyl moiety is a critical aspect of the synthesis. The desired E or Z isomer can exhibit significantly different physical and biological properties. The stereochemical outcome of a reaction is often dictated by the mechanism and the reagents used.
Wittig-type reactions and their variations (e.g., Horner-Wadsworth-Emmons) are classic methods for forming alkenes with some degree of stereocontrol. For instance, reacting an indol-3-yl phosphonium (B103445) ylide with pyridine-3-carbaldehyde could generate the target compound. The use of stabilized ylides typically favors the E-alkene, while non-stabilized ylides often yield the Z-alkene.
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction between 3-bromoindole and 3-vinylpyridine, can also be used. The stereoselectivity of the Heck reaction is often dependent on the specific catalyst, ligands, and reaction conditions employed.
Furthermore, specific synthetic strategies can provide excellent stereochemical control. For example, a palladium-catalyzed oxidative coupling of aromatic primary amines and alkenes has been shown to produce (Z)-enamines with excellent regio- and stereoselectivity. organic-chemistry.org While this produces an enamine, the principles of controlling stereoselectivity in a C-C bond-forming reaction involving an alkene are highly relevant. The use of silicon-containing compounds in reactions like the Peterson olefination can also provide stereospecific routes to trisubstituted alkenes, offering another potential avenue for controlling the ethenyl moiety's geometry. acs.org
Reaction Mechanisms and Chemical Reactivity of 3 1 Pyridin 3 Yl Ethenyl 1h Indole Derivatives
Mechanistic Investigations of Cross-Coupling Reactions (Heck, Suzuki-Miyaura)
Cross-coupling reactions are fundamental in synthesizing complex molecules like 3-[1-(Pyridin-3-yl)ethenyl]-1H-indole and its derivatives. The Heck and Suzuki-Miyaura reactions are particularly prominent.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. organic-chemistry.org The catalytic cycle generally begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) complex, forming a Pd(II) species. libretexts.org This is followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step releases the final product and generates a palladium-hydride species, which, after reductive elimination of HX with a base, regenerates the Pd(0) catalyst. uniurb.it The regioselectivity of the Heck reaction on indole (B1671886) substrates can be controlled; for instance, ligand development has enabled a switch between C3- and C2-selective oxidative Heck reactions. rsc.org
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org The reaction is valued for its mild conditions and the low toxicity of its boron-based reagents. nih.gov The catalytic cycle involves three main steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgnih.gov The presence of a base is crucial for activating the organoboron species for transmetalation. nih.gov While standard protocols can fail with substrates bearing acidic N-H groups like indoles, specific precatalysts have been developed to facilitate the Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles. nih.gov
Table 1: Comparison of Heck and Suzuki-Miyaura Reaction Mechanisms
| Feature | Heck Reaction | Suzuki-Miyaura Reaction |
|---|---|---|
| Coupling Partners | Unsaturated Halide/Triflate + Alkene | Organohalide/Triflate + Organoboron Compound |
| Catalyst | Palladium(0) | Palladium(0) |
| Key Steps | Oxidative Addition, Migratory Insertion, β-Hydride Elimination, Reductive Elimination organic-chemistry.orguniurb.it | Oxidative Addition, Transmetalation, Reductive Elimination libretexts.org |
| Role of Base | Regenerates the Pd(0) catalyst from the Pd-hydride intermediate uniurb.it | Activates the organoboron reagent for transmetalation nih.gov |
| Key Challenge with Indoles | Controlling regioselectivity (e.g., C2 vs. C3 functionalization) rsc.org | Potential inhibition by acidic N-H groups, requiring specialized catalysts or protection strategies nih.gov |
Pathways of Conjugate Addition to Vinyl-Substituted Heterocycles
The ethenyl bridge in this compound makes it an α,β-unsaturated system, susceptible to nucleophilic conjugate addition (also known as Michael addition or 1,4-addition). wikipedia.orglibretexts.org In this reaction, a nucleophile attacks the β-carbon of the vinyl group, which is electrophilic due to conjugation with the electron-withdrawing pyridine (B92270) ring and the indole system. libretexts.org
The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate or an analogous anionic intermediate where the negative charge is delocalized. wikipedia.org Subsequent protonation, often during workup, yields the saturated product. wikipedia.org A variety of nucleophiles can participate in conjugate addition reactions with vinyl-substituted heterocycles, including amines, thiols, enolates, and organometallic reagents like Gilman cuprates. wikipedia.orgmasterorganicchemistry.com
For vinylindoles, the electron-rich nature of the indole ring can influence the reactivity. The addition of nucleophiles to 3-vinylindoles is a common strategy for synthesizing more complex indole derivatives. mdpi.com Similarly, the electron-deficient nature of the pyridine ring enhances the electrophilicity of the vinyl group, making conjugate addition a favorable pathway. Studies on pyridylcuprates have demonstrated their efficacy in conjugate additions to α,β-unsaturated esters and ketones. imperial.ac.uk
Table 2: Nucleophiles for Conjugate Addition to α,β-Unsaturated Systems
| Nucleophile Class | Example | Product Type | Reference |
|---|---|---|---|
| Amines | Secondary Amines | 3-Aminocarbonyls | wikipedia.org |
| Thiols | Thiolates (RS⁻) | Thioethers | masterorganicchemistry.com |
| Enolates | Malonic Esters | Michael Adducts | masterorganicchemistry.com |
| Organometallics | Gilman Reagents (Dialkylcuprates) | Alkylated Carbonyls | libretexts.orgmasterorganicchemistry.com |
| Cyanides | Hydrogen Cyanide | 1,4-Keto-nitriles | wikipedia.org |
| Indoles | Indole | β-indolylketones | mdpi.com |
Intramolecular Cyclization and Annulation Mechanisms
Derivatives of this compound, when appropriately functionalized, can undergo intramolecular cyclization and annulation reactions to form complex polycyclic and fused heterocyclic systems. These reactions often proceed through metal-catalyzed pathways.
Palladium-catalyzed intramolecular cyclizations are a powerful tool. For instance, an intramolecular aza-Wacker-type reaction can occur where a nitrogen nucleophile attacks the vinyl group coordinated to a Pd(II) center, leading to the formation of a new nitrogen-containing ring. nih.gov Similarly, intramolecular Heck reactions can be used to form five-, six-, and seven-membered rings, typically with a preference for the exo cyclization product. uniurb.it
Annulation reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions, build new rings onto the existing heterocyclic framework. 2- and 3-vinylindoles can act as the 4π component in Diels-Alder reactions with suitable dienophiles, providing access to carbazole (B46965) frameworks. researchgate.netunimi.it Annulation reactions involving pyridinium (B92312) salts have also been developed, such as a self-[3+2] annulation to produce N-indolizine-substituted pyridine-2(1H)-ones. rsc.orgresearchgate.net Tandem annulation reactions of 1,3-enynes are another strategy to construct functionalized pyridine and pyrrole (B145914) derivatives. nih.gov
Oxidative Cyclization Reactions in Indole Synthesis
Oxidative cyclization is a key strategy for constructing indole rings and for further functionalizing them. nih.govorganic-chemistry.org These reactions involve the formation of new intramolecular bonds through a redox process, often facilitated by transition metal catalysts like palladium or copper, or reagents such as Phenyliodine(III) bis(trifluoroacetate) (PIFA). nih.govorganic-chemistry.org
One common pathway involves the oxidative cyclization of 2-alkenylanilines. organic-chemistry.org The mechanism can involve the oxidation of the indole nitrogen, followed by radical addition to a double bond or an aryl group. For example, a one-electron oxidation of the indole N-H can generate a nitrogen radical, which can then initiate a cascade of reactions leading to cyclization. nih.gov In palladium/copper co-catalyzed systems, the reaction may proceed via ortho-palladation followed by coordination of the alkyne and subsequent reductive elimination or oxidative cyclization steps. mdpi.com These reactions can be highly regioselective, with substituents on the indole ring capable of directing cyclization to specific positions, such as C2 or C4. nih.gov
Dearomative Transformations in Indole Systems via Heck Reactions
While the Heck reaction typically preserves aromaticity, a variation known as the dearomative Heck reaction allows for the transformation of aromatic systems like indoles into non-aromatic, sp³-rich structures such as indolines. researchgate.netresearchgate.net This transformation is synthetically valuable as it creates complex three-dimensional scaffolds from flat aromatic precursors.
The intramolecular dearomative Heck reaction involves a palladium-catalyzed cyclization where the aromatic π-system of the indole participates as the alkene component. acs.org A plausible mechanism involves a sequence of dearomative carbopalladation, migratory insertion, and β-hydride elimination. acs.org This process provides access to structurally diverse indolines. Cobalt-catalyzed intramolecular reductive Heck reactions have also been developed for synthesizing 3,3-disubstituted oxindoles, another class of dearomatized indole derivatives. researchgate.net
Reactivity of the Ethenyl Pyridine Moiety under Various Conditions
The ethenyl pyridine portion of the molecule exhibits reactivity characteristic of both vinyl groups and the pyridine ring. The pyridine ring is an electron-deficient aromatic heterocycle, which makes it susceptible to nucleophilic attack, especially when activated (e.g., as an N-alkylpyridinium salt). abertay.ac.uk
The vinyl group attached to the pyridine ring can undergo several reactions:
Reduction: The double bond can be reduced to a single bond via catalytic hydrogenation.
Polymerization: Under high pressure, vinyl groups on aromatic rings like pyridine can undergo polymerization. researchgate.net
Conjugate Addition: As discussed in section 3.2, the vinyl group is an excellent Michael acceptor. imperial.ac.uk
Cycloaddition: It can participate as a dienophile or as part of a diene system in cycloaddition reactions. nih.gov
The pyridine nitrogen atom is basic and nucleophilic. It can be protonated by acids, alkylated to form pyridinium salts, or oxidized to form pyridine N-oxides. abertay.ac.uk These transformations can significantly alter the electronic properties and reactivity of the entire molecule. For example, forming a pyridinium salt enhances the electron-withdrawing nature of the ring, making it more susceptible to nucleophilic addition and increasing the electrophilicity of the attached vinyl group. abertay.ac.uk Reduction of the pyridine ring itself can be achieved using reagents like lithium aluminum hydride, potentially leading to di- or tetrahydropyridine (B1245486) derivatives. abertay.ac.uk
Structure Activity Relationship Sar Studies of 3 1 Pyridin 3 Yl Ethenyl 1h Indole and Analogues
Elucidating Key Structural Determinants for Biological Activity
The biological activity of the 3-[1-(Pyridin-3-yl)ethenyl]-1H-indole scaffold is highly dependent on the specific arrangement and nature of its constituent parts. Modifications to the indole (B1671886) core, the pyridine (B92270) ring, and the connecting ethenyl bridge have been shown to significantly modulate potency and selectivity.
Influence of Substituents on the Indole Core (e.g., N-1, C-5, C-6 positions)
The indole nucleus serves as a crucial anchor for biological interactions, and its substitution pattern is a key determinant of activity. Research on analogous structures highlights the importance of specific positions.
For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives designed as cysteinyl leukotriene 1 (CysLT1) antagonists, substitutions on the indole ring were found to be critical. Studies showed that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. Furthermore, the position of substitution had a profound impact: modification at the C-7 position was found to be the most favorable for activity, whereas substitution at the C-4 position was the least favorable. In another example concerning 3-phenyl-1H-indoles with antimycobacterial properties, the introduction of a chlorine atom at the C-5 position of the indole heterocycle resulted in a compound with the highest activity within the synthesized series.
The nitrogen at the N-1 position is also a critical site for modification. Previous structure-activity analyses of indole-3-carbinol (B1674136), a related indole compound, revealed that substituents linked to the N-1 nitrogen that prevent dehydration can significantly increase potency. duke.edu For example, the addition of a benzyl (B1604629) group at the N-1 position of indole-3-carbinol led to a derivative with approximately 1000-fold enhanced anti-proliferative potency in human breast cancer cells. duke.edu This suggests that N-1 substitution can stabilize the molecule and influence its biological profile.
| Position | Substituent | Observed Effect on Activity | Compound Class Studied | Citation |
|---|---|---|---|---|
| C-4 | Various | Least favorable position for substitution | CysLT1 Antagonists | researchgate.net |
| C-5 | Chlorine (Cl) | Enhanced antimycobacterial activity | 3-Phenyl-1H-indoles | |
| C-7 | Methoxy (OCH3) | Most favorable position for substitution | CysLT1 Antagonists | researchgate.net |
| N-1 | Benzyl | ~1000-fold enhanced anti-proliferative potency | Indole-3-carbinol Analogues | duke.edu |
Role of Pyridine Nitrogen Position and Substitution Patterns
The pyridine moiety is another key component for tuning the biological activity of this class of compounds. The position of the nitrogen atom within the pyridine ring (i.e., 2-pyridyl, 3-pyridyl, or 4-pyridyl) can dramatically alter the molecule's properties and its interactions with target proteins. A study on isomeric 3-pyridinylmethylcoumarins demonstrated that the nitrogen's location dictates the compound's anti-inflammatory effects. The 3-pyridin-4-yl-methylcoumarin analogue showed the most potent activity, followed by the 3-pyridin-2-ylmethylcoumarin, indicating a clear structure-activity relationship based on the nitrogen's position. nih.gov
Impact of the Ethenyl Linker Stereochemistry (E/Z Isomerism)
The ethenyl linker introduces the possibility of geometric isomerism, commonly referred to as E/Z or cis/trans isomerism, which can have a profound impact on biological activity. studymind.co.ukdocbrown.info This isomerism arises from the restricted rotation around the carbon-carbon double bond, leading to two distinct spatial arrangements of the indole and pyridine rings relative to each other. studymind.co.uk The specific geometry (E or Z) can determine how well the molecule fits into a receptor's binding pocket.
While direct comparative studies on the E and Z isomers of this compound are not extensively documented in publicly available literature, research on analogous compounds underscores the importance of stereochemistry. For example, in a study of 3-Br-acivicin isomers, which also feature distinct spatial arrangements, only the natural (5S, αS) isomers showed significant potency against P. falciparum. mdpi.com This suggests that the stereochemical configuration was critical for recognition by cellular transporters, a key step for the drug to reach its target. mdpi.com Similarly, the synthesis of related 3-aryl-2-(benzothiazol-2'-ylthio)acrylonitriles showed that Knoevenagel condensation reactions could lead exclusively to the E-isomer or to E/Z mixtures, depending on the reactants. nih.gov The preferential formation and differing stability of one isomer over the other often translate into significant differences in biological efficacy, as one isomer typically possesses a conformation that is far more complementary to the target binding site than the other.
Conformational Analysis and Molecular Flexibility in SAR
Conformational analysis of complex natural products like Taxol has shown that a molecule can exist in multiple shapes in solution, but only a specific conformation (the "T-Taxol" form) is responsible for its potent anti-cancer activity. nih.gov This principle applies to the this compound scaffold. The relative orientation of the indole and pyridine rings is not fixed, and the molecule's ability to adopt the correct torsional angles is essential for optimal binding. Furthermore, the concept of receptor flexibility, where the protein target itself can undergo conformational changes to accommodate a ligand, is crucial. duke.edunih.gov A successful drug molecule must possess the right degree of flexibility to adapt to the binding site, a process often referred to as "induced fit." duke.edu Therefore, the SAR of these compounds is not just about the static structure but also about the dynamic interplay between the molecule's conformational possibilities and the flexibility of its biological target. nih.gov
Computational Approaches in SAR Derivation
Modern drug discovery heavily relies on computational methods to predict and rationalize the SAR of novel compounds, saving significant time and resources. These in silico techniques provide a molecular-level understanding of drug-receptor interactions.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique models the interactions between the ligand and the amino acid residues in the binding site, allowing for the estimation of binding affinity. For compounds like this compound, docking studies can elucidate how the indole and pyridine rings fit into hydrophobic pockets and how their respective nitrogen atoms might form critical hydrogen bonds.
For example, docking studies on 1H-pyrazolo[3,4-b]pyridine derivatives, which share structural similarities with the pyridinyl-indole scaffold, were used to guide the optimization of potent TANK-binding kinase 1 (TBK1) inhibitors. nih.gov The simulations revealed that the pyridine nitrogen and pyrazole (B372694) NH group played a key anchoring role in the hinge region of the kinase, and guided modifications that increased inhibitory activity by several orders of magnitude. nih.gov Similarly, docking simulations of novel 3-ethyl-1H-indole derivatives into the cyclooxygenase-2 (COX-2) active site predicted strong binding affinities, which were later confirmed by in vivo anti-inflammatory activity. nih.gov These computational models can accurately predict binding modes, rationalize the activity of different analogues, and guide the design of new, more potent compounds by identifying opportunities for improved interactions. nih.gov
Pharmacophore Modeling
Pharmacophore modeling is a critical computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. For analogues of this compound, which are often investigated as kinase inhibitors, pharmacophore models help elucidate the key molecular interactions required for potent inhibition.
Studies on related pyrido-indole and other indole-based kinase inhibitors have identified a common set of pharmacophoric features crucial for activity. nih.govmdpi.com A generalized pharmacophore model for this class of compounds typically includes a combination of hydrogen bond donors, hydrogen bond acceptors, and aromatic or hydrophobic regions. nih.govnih.gov
A detailed analysis of pyrido-indole derivatives as Janus Kinase 2 (JAK2) inhibitors resulted in a pharmacophore hypothesis identified as ADDRRR, which consists of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings. nih.gov The key features are derived from the distinct chemical moieties of the scaffold:
Hydrogen Bond Acceptor (A): The nitrogen atom in the pyridine ring is a critical hydrogen bond acceptor, often interacting with key amino acid residues in the hinge region of a kinase's ATP-binding pocket. mdpi.com
Hydrogen Bond Donor (D): The N-H group of the indole ring serves as a crucial hydrogen bond donor. nih.gov In some models for related inhibitors, a second donor feature is identified, which can arise from specific substituents. nih.gov
Aromatic/Hydrophobic Rings (R): The indole and pyridine rings themselves constitute essential aromatic/hydrophobic features that engage in π-π stacking or hydrophobic interactions within the target's binding site. nih.govmdpi.com A third aromatic feature often arises from additional substituents, which are explored during lead optimization to enhance binding affinity. nih.gov
These features are fundamental for the molecular recognition and binding of these inhibitors to their target kinases. The precise spatial relationship between these features is paramount for high-affinity binding. For instance, pharmacophore models for inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) inhibitors highlight specific distances between hydrogen bond acceptors and donors relative to a hydrophobic group as being critical for inhibitory activity. nih.gov The development of such models allows for the virtual screening of large compound libraries to identify novel scaffolds that fit the hypothesized arrangement of interaction points, thereby accelerating the discovery of new and potent inhibitors. nih.govnih.gov
Table 1: Key Pharmacophoric Features for Pyrido-Indole Analogues
| Feature | Chemical Moiety | Role in Binding |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interacts with hinge region residues of the kinase. |
| Hydrogen Bond Donor | Indole N-H | Forms hydrogen bonds with the protein backbone. |
| Aromatic/Hydrophobic I | Indole Ring System | Engages in π-π stacking and hydrophobic interactions. |
| Aromatic/Hydrophobic II | Pyridine Ring | Provides additional hydrophobic and aromatic interactions. |
| Aromatic/Hydrophobic III | Variable Substituents | Occupies additional pockets to increase affinity/selectivity. |
Optimization Strategies for Enhanced Potency and Selectivity
The optimization of lead compounds is a cornerstone of medicinal chemistry, aiming to improve a molecule's therapeutic properties, including its potency, selectivity, and pharmacokinetic profile. For the 1-methyl-3-(pyridin-3-yl)-1H-indole scaffold, a notable example is the optimization of the ROR1 inhibitor known as LDR102. nih.govbioworld.com
The initial lead compound, LDR102 (also identified as compound 19h), was discovered as a novel inhibitor of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a promising therapeutic target in oncology. nih.govnih.gov LDR102 demonstrated promising antitumor efficacy and potent binding to ROR1 with a Ki value of 0.10 μM. nih.govmedchemexpress.com However, it suffered from two significant drawbacks: suboptimal pharmacokinetic properties and off-target activity against other kinases, including c-Kit, AblT315I, and PDGFRαV561D. nih.gov
To address these limitations, a systematic optimization campaign was undertaken, focusing on modifying the LDR102 scaffold. nih.gov This effort led to the synthesis of a series of 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives, culminating in the identification of an advanced candidate, compound 24d. nih.gov This optimized compound exhibited significantly improved potency and selectivity. nih.govbioworld.com
The optimization strategy involved structural modifications designed to enhance interactions with the ROR1 target while reducing binding to off-target kinases. This is a common strategy where chemists fine-tune the structure to better fit the unique topology of the desired target's binding site compared to the binding sites of other related proteins. The resulting lead candidate, compound 24d, showed exceptional ROR1 inhibitory potency and high selectivity. nih.gov A related study on the optimization of LDR-102 described a new lead compound with an IC50 of 255 nM against ROR1, a significant improvement over LDR-102's IC50 of 630 nM. bioworld.com Crucially, this new compound showed vastly improved selectivity, with only 9% inhibition of c-Kit and 0% inhibition of ABLT315I at a 1 µM concentration. bioworld.com This enhanced profile translated to robust antitumor activity in both in vitro and in vivo models, marking a substantial advancement toward a selective and effective ROR1 inhibitor for clinical development. nih.govbioworld.com
Table 2: Comparison of Lead Compound LDR102 and Optimized Derivative
| Compound | ROR1 Potency (IC50) | Selectivity Profile | Key Improvements |
| LDR102 | 630 nM bioworld.com | Showed off-target activity against c-Kit, Abl, PDGFRα. nih.gov | Initial lead with promising ROR1 inhibition. |
| Compound 24d | 255 nM bioworld.com | High selectivity; minimal inhibition of c-Kit and Abl. bioworld.com | >2-fold increase in potency; significantly enhanced selectivity and PK profile. nih.govbioworld.com |
Biological Activity and Mechanistic Insights in Vitro Preclinical Research
Anti-Cancer and Antiproliferative Activities of Indole-Pyridine Derivatives.mdpi.comnih.gov
Indole-pyridine derivatives have emerged as a promising class of compounds with significant antiproliferative and cytotoxic effects against a range of cancer cell lines. mdpi.comnih.gov The versatility of this scaffold allows for modifications that can tune its activity towards specific cancer-related targets and pathways. nih.gov
While specific modulation of ROR1 by 3-[1-(Pyridin-3-yl)ethenyl]-1h-indole is not detailed in the provided research, the broader class of indole (B1671886) derivatives is known for interacting with various receptors. The structural framework is a key feature in many bioactive agents due to its ability to bind with high affinity to numerous receptors and proteins. nih.gov
Research has highlighted the ability of indolyl-pyridinyl-propenones, a subclass of indole-pyridine derivatives, to induce a non-apoptotic form of cell death known as methuosis. nih.govacs.org
Methuosis: This unique cell death pathway is characterized by the accumulation of large cytoplasmic vacuoles originating from macropinosomes. nih.gov The process ultimately leads to metabolic failure and a loss of plasma membrane integrity. acs.org Certain indolyl-pyridinyl-propenones have been identified as potent inducers of methuosis in glioblastoma (GBM) cells, including those resistant to conventional chemotherapy like temozolomide. nih.govacs.org A lead compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP), demonstrated activity at low micromolar concentrations. acs.org Further studies led to the development of pyridine-pyrimidine-indole-carbohydrazide derivatives, with compound 12A emerging as a selective methuosis inducer that showed high cytotoxicity against a panel of cancer cells but low toxicity to normal human cells. nih.gov
Apoptosis: Beyond methuosis, some indole derivatives are designed to induce apoptosis, a form of programmed cell death. google.commdpi.com For instance, certain semi-synthetic indole derivatives can arrest cancer cells in the G2/M phase of the cell cycle and trigger apoptosis. mdpi.com Pyrazolinyl-indole derivatives have also demonstrated significant cytotoxic activities, which are validated through their interaction with targets like the epidermal growth factor receptor (EGFR), ultimately leading to cell death. nih.gov
Table 1: Cytotoxic Activity of Selected Indole-Pyridine Derivatives
| Compound | Cancer Cell Line | Activity (IC50 in µM) | Mechanism | Source |
|---|---|---|---|---|
| HD05 [1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone] | Leukemia Panel (Average) | <10 | Cytotoxic, EGFR Inhibition | nih.gov |
| HD12 [(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone] | Various (NCI-60 Panel) | Variable | Cytotoxic, EGFR Inhibition | nih.gov |
| 12A (Pyridine-pyrimidine-indole-carbohydrazide derivative) | MDA-MB-231 | Potent (Specific value not detailed) | Methuosis Induction | nih.gov |
| Compound 3e (5-chloro-indole-2-carboxylate derivative) | LOX-IMVI (Melanoma) | 0.96 | BRAFV600E Inhibition | nih.gov |
| Compound 2a (N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrile) | HCT-116 p53-/- (Colon) | 0.17 | VEGFR-2 Inhibition, Apoptosis | nih.gov |
| Compound 2b (N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrile) | HCT-116 p53-/- (Colon) | 0.28 | VEGFR-2 Inhibition, Apoptosis | nih.gov |
A primary mechanism for the anti-cancer effects of indole-pyridine derivatives is the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.
VEGFR2 and EGFR Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are key tyrosine kinases involved in angiogenesis and cancer progression. mdpi.com Several indole-based compounds have been designed as potent inhibitors of these kinases. mdpi.comnih.gov For example, new N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles have shown potent antiproliferative activity by inhibiting VEGFR-2. nih.gov Molecular docking studies have confirmed that these derivatives can fit into the active site of VEGFR-2, interacting with key amino acid residues like Cys917, Glu883, and Asp1044, similar to approved inhibitors like sorafenib. mdpi.com Likewise, pyrazolinyl-indole derivatives have been identified as inhibitors of EGFR. nih.gov A series of 5-chloro-indole-2-carboxylate derivatives also showed potent inhibition of mutant EGFR (EGFRT790M) and BRAFV600E pathways. nih.gov
Antimicrobial Activities (Antibacterial, Antifungal).nih.govresearchgate.netnih.govresearchgate.netnih.govmdpi.com
The indole-pyridine scaffold is also a foundation for the development of new antimicrobial agents, addressing the critical challenge of drug-resistant pathogens. nih.govresearchgate.net These compounds have shown a broad spectrum of activity against various bacteria and fungi. nih.govnih.gov
Mycobacterium tuberculosis : Tuberculosis remains a major global health threat, and new therapeutic agents are urgently needed. nih.gov Hybrid compounds combining indole and pyridine (B92270) nuclei have demonstrated significant in vitro activity against M. tuberculosis. nih.gov Some indole-pyridine derived hydrazides and hydrazide-hydrazones showed minimum inhibitory concentrations (MICs) against the H37Rv strain that were comparable to the frontline drug isoniazid (B1672263) (INH). nih.gov Notably, several of these compounds retained high activity against INH-resistant clinical isolates of M. tuberculosis, suggesting a different mechanism of action. nih.gov Indole-2-carboxamides have also been identified as potent anti-TB agents, with some derivatives showing high selectivity and minimal cytotoxicity against mammalian cells. rsc.org
Methicillin-Resistant Staphylococcus aureus (MRSA): MRSA is a leading cause of hospital-acquired infections and is resistant to many conventional antibiotics. nih.govbohrium.com The indole framework is considered a privileged structure in the search for new anti-MRSA agents. bohrium.comresearchgate.net While specific data on this compound is unavailable, various indole derivatives have shown potent activity against MRSA. nih.gov In silico studies suggest that properties like high electronic energy and specific structural features contribute to their effectiveness. journal-jop.org
The antimicrobial effects of indole-pyridine derivatives are attributed to several mechanisms, including direct inhibition of essential enzymes and interference with bacterial community behaviors like biofilm formation.
Enzyme Inhibition: Molecular docking studies on bis(indolyl)pyridine analogues suggest they may act by inhibiting key bacterial enzymes. Targets such as thymidylate kinase, DNA gyrase B, and DNA topoisomerase IV subunit B have been identified as potential binding proteins, which would disrupt DNA synthesis and replication in bacteria. nih.govresearchgate.net
Biofilm Formation: Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix, making them highly resistant to antibiotics. lookchem.com Several indole-pyridine derivatives have been shown to inhibit biofilm formation in both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. nih.govresearchgate.net Some bis(indolyl)pyridine compounds achieved over 80% inhibition of S. aureus biofilm formation and over 90% against E. coli. nih.gov The mechanism may involve the disruption of the bacterial cell, leading to the release of sugars and proteins. researchgate.net Furthermore, certain indole derivatives can reduce the expression of genes related to quorum sensing, a cell-to-cell communication system that regulates biofilm formation. nih.gov
Table 2: Antimicrobial and Anti-Biofilm Activity of Selected Indole-Pyridine Derivatives
| Compound Class/Derivative | Target Organism | Activity | Source |
|---|---|---|---|
| Indole-pyridine hydrazide-hydrazones | Mycobacterium tuberculosis H37Rv | MIC: 0.05-2 µg/mL | nih.gov |
| Indole-pyridine hydrazide-hydrazones | INH-Resistant M. tuberculosis CN-40 | MIC: 2-5 µg/mL | nih.gov |
| Compound 8g (Indoleamide analogue) | Mycobacterium tuberculosis H37Rv | MIC: 0.32 µM | rsc.org |
| Compound 4b (bis(indolyl)pyridine) | S. aureus (Biofilm) | 76.59% Inhibition | nih.gov |
| Compound 7d (bis(indolyl)pyridine) | S. aureus (Biofilm) | 82.06% Inhibition | nih.gov |
| Compound 4b (bis(indolyl)pyridine) | E. coli (Biofilm) | 91.02% Inhibition | nih.gov |
| 7-hydroxyindole | Extensively drug-resistant A. baumannii (Biofilm) | Inhibition and Eradication at sub-MIC | nih.gov |
Antiviral Activities
The indole nucleus is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with significant antiviral properties. Research into related structures suggests that this compound could possess inhibitory activity against various viruses, including Hepatitis C Virus and HIV-1.
Hepatitis C Virus (HCV) NS4B Inhibition
The Hepatitis C Virus (HCV) non-structural protein 4B (NS4B) is an essential component of the viral replication machinery, playing a crucial role in the formation of the membranous web where viral replication occurs. malariaworld.org As such, it represents a key target for antiviral drug development. malariaworld.org Although direct studies on this compound are not available, novel series of indole derivatives have been identified as potent inhibitors of HCV NS4B.
For instance, a series of 2-(4-sulfonamidophenyl)-indole 3-carboxamides demonstrated potent and selective activity against the HCV genotype 1b replicon. nih.gov Optimization of this series led to compounds with significant activity across multiple HCV genotypes, and resistance studies confirmed that their mechanism of action was the targeting of NS4B. nih.gov Similarly, 6-(indol-2-yl)pyridine-3-sulfonamides have been identified as potent HCV replicon inhibitors, with resistance mapping to an amino acid substitution in NS4B. capes.gov.br These findings indicate that the indole scaffold, particularly when combined with aromatic systems like pyridine or substituted phenyl rings, is a promising starting point for the development of NS4B-targeting anti-HCV agents.
Table 1: Examples of Indole Derivatives with HCV NS4B Inhibitory Activity
| Compound Class | Example Compound | Target | Activity (EC₅₀) | Genotype |
|---|---|---|---|---|
| 2-(4-Sulfonamidophenyl)-indole 3-carboxamides | Compound 4z | NS4B | Potent (specific value not stated) | 1a, 2a, 3a |
HIV-1 Fusion Inhibition (for related indole structures)
The fusion of HIV-1 with host cells is a critical step in the viral lifecycle, mediated by the envelope glycoprotein (B1211001) gp41. nih.gov A conserved hydrophobic pocket on gp41 is a validated target for small molecule fusion inhibitors. nih.govacs.org A series of indole-containing compounds have been developed that bind to this pocket, preventing the conformational changes required for membrane fusion and thereby inhibiting viral entry. nih.govacs.org
Structure-activity relationship (SAR) studies on bis-indole derivatives revealed that molecular shape, contact surface area, and amphipathic properties are crucial for potent inhibitory activity. acs.org Optimization of an initial indole lead compound resulted in derivatives with sub-micromolar activity against both cell-cell and virus-cell fusion. nih.govacs.org One of the most active compounds, a 6-6' linked bis-indole, demonstrated an EC₅₀ of 200 nM and was effective against multiple HIV strains, including one resistant to the peptide fusion inhibitor T20 (Enfuvirtide). acs.org These findings underscore the potential of indole-based structures as a promising class of HIV-1 fusion inhibitors. nih.gov
Table 2: HIV-1 Fusion Inhibitory Activity of Related Indole Derivatives
| Compound Series | Example Compound | Target | Cell-Cell Fusion Inhibition (EC₅₀) | Viral Replication Inhibition (EC₅₀) |
|---|---|---|---|---|
| Benzyl-substituted bis-indoles | Compound 1a | gp41 | ~0.9 µM | Not specified |
| Benzyl-substituted bis-indoles | Compound 1b | gp41 | ~0.9 µM | Not specified |
Anti-malarial Activities
Malaria remains a significant global health issue, with drug resistance necessitating the discovery of new therapeutic agents. The indole scaffold is present in numerous natural and synthetic compounds with potent anti-malarial activity. malariaworld.orgresearchgate.net These agents act through various mechanisms, including the inhibition of hemozoin formation, a crucial detoxification process for the Plasmodium falciparum parasite, and the disruption of ion homeostasis via inhibition of the parasite's PfATP4 sodium pump. nih.gov
While this compound has not been specifically evaluated, related indole derivatives have shown significant promise. A library of indole-sulfonamide derivatives was tested against the multidrug-resistant K1 strain of P. falciparum, with several bis-indole compounds showing IC₅₀ values in the low micromolar range. acs.org The most potent compound in this series featured a 4-methoxy substitution, yielding an IC₅₀ of 2.79 µM. acs.org Other classes, such as spiroindolones and piperidine (B6355638) indoles, have also emerged from high-throughput screening as new classes of anti-malarial agents. nih.gov The consistent activity of diverse indole-based compounds highlights the potential of this chemical family in developing new treatments for malaria. nih.gov
Table 3: Anti-malarial Activity of Indole-Sulfonamide Derivatives against P. falciparum
| Compound Series | Substitution | IC₅₀ (µM) |
|---|---|---|
| Bis-indoles (Series B) | 4-OCH₃ (Compound 11) | 2.79 |
| Bis-indoles | Various | 2.79 - 8.17 |
| Tris-indoles | Various | 2.79 - 8.17 |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters and are significant drug targets for the treatment of neurodegenerative conditions like Parkinson's disease and depression. nih.govnih.gov The inhibition of MAO-B, in particular, can help preserve dopamine (B1211576) levels in the brain. Numerous studies have demonstrated that synthetic indole derivatives can act as potent and selective MAO inhibitors. nih.govacs.org
Research on various indole derivatives has shown that they are generally selective MAO-B inhibitors, with some compounds exhibiting inhibition constants (Ki) in the nanomolar range. nih.gov For example, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide was found to be a highly potent MAO-B inhibitor with a Ki value of 0.03 µM and was 99-fold more selective for the B isoform over the A isoform. nih.gov Similarly, certain pyrrolo[3,4-f]indole-5,7-dione derivatives inhibit MAO-B with IC₅₀ values in the sub-micromolar range. nih.gov The structural features of the indole ring allow for critical interactions within the active sites of these enzymes, making the indole scaffold a valuable template for designing novel MAO inhibitors. acs.org
Table 4: MAO Inhibitory Activity of Representative Indole Derivatives
| Compound Class | Example Compound | Target | Inhibition (IC₅₀ / Kᵢ) | Selectivity (A vs B) |
|---|---|---|---|---|
| Indole-5,6-dicarbonitrile derivative | Pyrrolo[3,4-f]indole-5,7-dione (4d) | MAO-B | IC₅₀ = 0.581 µM | Selective for B |
| Indole-5,6-dicarbonitrile derivative | Pyrrolo[3,4-f]indole-5,7-dione (4g) | MAO-A | IC₅₀ = 0.250 µM | Selective for A |
CFTR Potentiation
Cystic Fibrosis is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes an anion channel. researchgate.net Small molecules known as "potentiators" can restore the function of mutant CFTR channels at the cell surface. The indole scaffold has been identified in several classes of novel CFTR potentiators. researchgate.netgoogle.com
High-throughput screening campaigns have identified spiro[piperidine-4,1-pyrido[3,4-b]indole] compounds that act as co-potentiators, working synergistically with existing drugs like Ivacaftor (VX-770) to rescue the function of certain minimal function CFTR mutants. researchgate.net Structure-activity relationship studies on this class of compounds led to an analog with an EC₅₀ of approximately 600 nM for the activation of N1303K-CFTR. researchgate.net Another class of indole-based compounds, 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles, was also found to efficiently rescue the function of F508del- and G551D-CFTR mutants. researchgate.net These discoveries highlight the utility of the indole and pyrido-indole frameworks in developing new modulator therapies for Cystic Fibrosis. google.com
Table 5: CFTR Potentiation by Related Indole Derivatives
| Compound Class | Target Mutation | Activity |
|---|---|---|
| Spiro[piperidine-4,1-pyrido[3,4-b]indoles] | N1303K-CFTR | EC₅₀ ≈ 600 nM |
Antioxidant Properties
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) can cause cellular damage through oxidative stress, a process implicated in numerous diseases. Indole derivatives, structurally related to the antioxidant melatonin, are known to possess significant radical scavenging properties. nih.govnih.gov The ethenyl linkage in this compound suggests it may share the antioxidant potential observed in other 3-ethenyl indoles.
A study of 3-(4-substituted phenylethenyl-E)-N–H-indoles found that their antioxidant activity was dependent on the electronic nature of the substituent. rsc.org Ethenyl indoles with electron-donating groups exhibited antioxidant properties comparable to vitamin E. Specifically, a hydroxy-substituted ethenyl indole showed an IC₅₀ of approximately 24 µM in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which is similar to that of the standard antioxidant Trolox. rsc.org Other studies on tryptophan and tryptamine (B22526) derivatives confirmed that the indole nucleus is key to scavenging various reactive species, including peroxyl radicals and hypochlorous acid, with the specific activity being highly dependent on the substituents on the indole ring. nih.gov
Table 6: Antioxidant Activity of Related Ethenyl Indole Derivatives (DPPH Assay)
| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) |
|---|---|---|
| Ethenyl Indole Derivative | Hydroxy | ~ 24 |
| Vitamin E (Control) | N/A | ~ 26 |
Computational and Theoretical Studies of 3 1 Pyridin 3 Yl Ethenyl 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide insights into the electronic structure and molecular orbitals, which are key determinants of the compound's stability, reactivity, and spectroscopic characteristics. For 3-[1-(Pyridin-3-yl)ethenyl]-1H-indole, methods like B3LYP with a basis set such as 6-311G** are commonly employed to achieve a balance between computational cost and accuracy in predicting its geometry and electronic properties. researchgate.netnih.gov
Electronic structure analysis focuses on the distribution of electrons within the molecule, revealing its polarity, polarizability, and regions susceptible to chemical attack. The optimized geometry of this compound would be the starting point for calculating these properties. The analysis would likely show a significant dipole moment due to the asymmetry introduced by the nitrogen atoms in the indole (B1671886) and pyridine (B92270) rings.
Table 1: Predicted Quantum Chemical Properties
| Parameter | Predicted Value/Observation | Significance |
|---|---|---|
| Total Energy (Hartree) | Calculated value at optimized geometry | Indicates the molecule's stability at 0 K. Lower energy corresponds to a more stable conformation. |
| Dipole Moment (Debye) | Moderate to high | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Polarizability (a.u.) | High | Measures the deformability of the electron cloud, related to the molecule's ability to engage in non-covalent interactions. |
| Electrostatic Potential (ESP) | Negative potential near pyridine N and indole N; Positive potential near indole N-H | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions and chemical reactions. researchgate.netnih.gov |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for predicting a molecule's chemical reactivity and electronic transitions.
HOMO: For this compound, the HOMO is expected to be primarily localized on the electron-donating indole ring and the ethenyl bridge. The energy of the HOMO is related to the molecule's ability to donate electrons, making these regions susceptible to electrophilic attack.
LUMO: The LUMO is anticipated to be concentrated on the electron-accepting pyridine ring. The energy of the LUMO reflects the molecule's ability to accept electrons, indicating that the pyridine moiety is the likely site for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 2: Predicted Frontier Molecular Orbital (FMO) Characteristics
| Orbital | Predicted Energy (eV) | Expected Localization | Implication |
|---|---|---|---|
| HOMO | -5.5 to -6.5 | Indole ring and ethenyl linker | Region acts as an electron donor; susceptible to electrophilic attack. researchgate.netnih.gov |
| LUMO | -1.0 to -2.0 | Pyridine ring | Region acts as an electron acceptor; susceptible to nucleophilic attack. researchgate.netnih.gov |
| Energy Gap (ΔE) | 3.5 to 5.5 eV | Spans the entire conjugated system | Determines chemical reactivity, kinetic stability, and the energy of UV-Vis absorption. |
Molecular Dynamics Simulations (for related compounds)
While quantum chemical calculations describe the static nature of a single molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. For compounds structurally related to this compound, MD simulations are used to explore conformational flexibility, interactions with the surrounding environment (like water or a lipid membrane), and the stability of ligand-receptor complexes. nih.gov
Docking Studies and Receptor Binding Predictions
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of activity. Indole and pyridine moieties are present in many biologically active compounds, suggesting that this compound could interact with various protein classes, such as kinases, G-protein coupled receptors, or metabolic enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov
A typical docking study would involve:
Preparation: Obtaining the 3D structure of the target protein (from a database like the PDB) and preparing the 3D structure of this compound, including optimizing its geometry and assigning partial charges.
Docking Simulation: Using software to systematically explore possible binding poses of the ligand within the active site of the protein.
Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the ligand-receptor complex. For instance, the indole N-H could act as a hydrogen bond donor, while the pyridine nitrogen could act as an acceptor. The planar aromatic rings are ideal for engaging in pi-pi stacking with residues like phenylalanine, tyrosine, or tryptophan. nih.govnih.gov
Table 3: Hypothetical Docking Study Results against a Protein Kinase
| Parameter | Predicted Outcome | Interpretation |
|---|---|---|
| Binding Affinity (kcal/mol) | -7.0 to -9.0 | A strong negative value suggests a favorable and stable binding interaction. |
| Key Interactions | Hydrogen bond between Indole N-H and a backbone Carbonyl | A critical anchor point for the ligand in the binding pocket. |
| Hydrogen bond between Pyridine N and a donor residue (e.g., Lysine) | Provides specificity and additional binding energy. | |
| Pi-pi stacking between the indole ring and a Phenylalanine residue | Contributes to the stability of the complex through hydrophobic and electronic interactions. |
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational methods can predict the most likely sites of chemical reactions on the this compound scaffold. As suggested by the FMO analysis, the indole ring is the most nucleophilic part of the molecule and therefore prone to electrophilic substitution, a common reaction for indoles. Conversely, the electron-deficient pyridine ring is more susceptible to nucleophilic attack, particularly if activated.
More advanced reactivity descriptors can be calculated to refine these predictions. For example, Fukui functions or local softness indices can quantify the reactivity at each atomic site, providing a more detailed picture than FMO analysis alone. researchgate.netnih.gov These calculations can help predict the regioselectivity of reactions like halogenation, nitration, or lithiation, thereby guiding synthetic efforts to create derivatives of the parent compound.
In Silico ADME/Tox Predictions (Focus on methodological application rather than specific results)
Before a compound can be considered a drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties must be evaluated. In silico tools provide a rapid and cost-effective first pass assessment of these properties based solely on the molecule's structure. japsonline.comijirt.org These predictions are made using quantitative structure-activity relationship (QSAR) models and rule-based systems trained on large datasets of experimental results. japsonline.com
The application of these methodologies to this compound would involve submitting its structure to various computational platforms to generate a profile of its likely pharmacokinetic and toxicological behavior.
Absorption: Parameters like lipophilicity (logP), aqueous solubility, and predicted permeability through models like Caco-2 cell layers are calculated. Rules like Lipinski's Rule of Five are applied to assess general "drug-likeness." nih.gov
Distribution: Predictions are made regarding the extent of plasma protein binding and the ability to cross the blood-brain barrier (BBB), which is critical for CNS-acting drugs. japsonline.comnih.gov
Metabolism: The models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes. CYP inhibition is a major cause of drug-drug interactions. japsonline.com
Toxicity: A range of toxicological endpoints are predicted, including potential for mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity (liver damage), and acute toxicity (often expressed as an LD50 value). japsonline.comijirt.orgfrontiersin.org
This methodological approach allows for the early identification of potential liabilities, guiding the design of analogs with improved ADME/Tox profiles.
Table 4: Methodological Overview of In Silico ADME/Tox Parameter Prediction
| ADMET Category | Parameter | Common Computational Method/Model |
|---|---|---|
| Absorption | Lipophilicity (logP) | Atom-based fragmentation methods (e.g., AlogP, XlogP3) |
| Aqueous Solubility (logS) | Topological descriptor-based QSAR models | |
| Human Intestinal Absorption | Rule-based models and statistical models (e.g., based on polarity and size) japsonline.com | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | QSAR models using descriptors like polarity, size, and H-bonding capacity japsonline.com |
| Plasma Protein Binding | Structure-based statistical models japsonline.com | |
| Metabolism | CYP450 Inhibition/Substrate | Ligand-based pharmacophore models or protein-ligand docking nih.gov |
| Toxicity | Mutagenicity (Ames Test) | Structural alert-based systems (e.g., Toxtree) or statistical QSAR frontiersin.org |
| Rat Oral LD50 | Consensus models from multiple QSTR algorithms (e.g., TOPKAT) japsonline.com |
Advanced Applications and Future Research Directions
Potential as Chemical Probes for Biological Systems
The intrinsic photophysical properties of indole (B1671886) and pyridine (B92270) derivatives make them promising candidates for the development of chemical probes. Indole-based molecules are known to exhibit strong fluorescence in solution, a characteristic that is highly sought after for biological sensing and imaging. nih.gov The fluorescence of these compounds can be sensitive to the local environment, including solvent polarity and pH, due to phenomena like twisted intramolecular charge transfer (TICT). nih.gov
For a molecule like 3-[1-(Pyridin-3-yl)ethenyl]-1H-indole, the donor-π-acceptor (D-π-A) architecture, with the indole as a potential electron donor and the pyridine as an acceptor, could lead to interesting photophysical behaviors. nih.gov This structure could be exploited for creating fluorescent probes that respond to specific biological analytes or environmental changes. For instance, the nitrogen atom in the pyridine ring can act as a binding site for metal ions, and such binding events often lead to a detectable change in fluorescence, a process known as chelation-enhanced fluorescence. tandfonline.comresearchgate.net Pyridine-based fluorescent sensors have been successfully developed for detecting various metal ions, including toxic heavy metals like Cr²⁺, Hg²⁺, and Cu²⁺, as well as biologically important ions like Zn²⁺. tandfonline.commdpi.com
Future research could focus on:
Ion Sensing: Investigating the response of this compound's fluorescence spectrum to a range of cations to determine its selectivity and sensitivity as a potential ion sensor. mdpi.com
pH Probing: Characterizing the pH-dependent fluorescence of the compound, as the protonation of the pyridine nitrogen could modulate the electronic structure and thus the emission properties, making it a candidate for a pH sensor in biological systems. nih.govnih.gov
Bioimaging: Functionalizing the core structure to improve water solubility and target specific organelles within living cells, enabling its use in fluorescence microscopy. nih.gov The styrylcyanine-based probes, which share a similar vinyl-bridged aromatic structure, have shown promise for in vivo imaging due to their vis-NIR fluorescence emission. nih.gov
Development of New Pharmacological Agents Based on Indole-Pyridine Scaffolds
The fusion of indole and pyridine rings has produced a wealth of compounds with significant pharmacological potential. The indole scaffold itself is a privileged structure in drug discovery, present in drugs targeting a wide array of conditions including cancer, infections, and neurodegenerative diseases. rsc.orgmdpi.com The pyridine moiety is also a key component in over 7,000 drug molecules, valued for its ability to form stable complexes and improve pharmacokinetic profiles. nih.gov The combination in an indole-pyridine hybrid allows for the creation of novel agents that can interact with multiple biological targets. nih.gov
Research has demonstrated that indole-pyridine hybrids exhibit a range of biological activities. For example, certain derivatives have shown potent inhibitory activity against enzymes crucial for cancer progression, such as CYP17A1, a key enzyme in androgen biosynthesis relevant to prostate cancer. nih.gov Other studies have highlighted the potential of indole-vinyl derivatives as inhibitors of tubulin polymerization or as covalent inhibitors of enzymes like GPX4, inducing ferroptosis in cancer cells. nih.govresearchgate.net
A summary of representative indole-pyridine hybrids and their observed biological activities is presented below.
| Compound Class | Target/Activity | Potency/Key Finding |
| Pyridine-Indole Hybrids | CYP17A1 Inhibition (Prostate Cancer) | Compound 11 showed an IC₅₀ of 4 nM, demonstrating higher potency than the standard drug Abiraterone. nih.gov |
| 4-(Phenylamino)thieno[2,3-b]pyridine derivatives | Antiviral (HSV-1) | Showed moderate potency against Herpes simplex virus type 1. nih.gov |
| Pyridyl-Indole Derivatives | Antitubercular | Displayed activity in the range of 3.12–6.25 µg/mL. nih.gov |
| Indole Nitroolefins | GPX4 Covalent Inhibition (Urological Cancers) | Compounds 14 and 16 were identified as robust inducers of ferroptosis. nih.gov |
Future research on this compound as a pharmacological agent would logically involve synthesizing and screening it against a panel of disease-relevant targets, particularly protein kinases, topoisomerases, and tubulin, which are common targets for indole-based compounds. mdpi.com
Integration into Advanced Materials Research (e.g., Catalysis, Sensing)
The unique electronic and structural characteristics of indole and pyridine heterocycles position them as valuable components in advanced materials. The pyridine ring, with its ability to coordinate with metal ions, is a widely used linker in the construction of Metal-Organic Frameworks (MOFs). alfa-chemistry.comrsc.org MOFs are porous materials with applications in gas storage, separation, and catalysis. alfa-chemistry.com The incorporation of a functionalized ligand like this compound could lead to MOFs with tailored properties, where the indole moiety could influence the pore environment or act as an active site. Studies have shown that pyridine-induced structural changes can transform 3D MOFs into 2D nanosheets, enhancing their catalytic activity for reactions like the oxygen evolution reaction (OER). rsc.org
The vinyl-substituted heterocyclic structure is also a privileged scaffold in transition metal-catalyzed reactions. nih.govacs.orgacs.org The ethenyl bridge in this compound can participate in various chemical transformations, making the compound a potential building block for complex molecular architectures or polymers. Furthermore, indole derivatives have been investigated for their role in creating novel heterogeneous systems for environmental applications, such as the degradation of persistent organic pollutants. acs.org
Future research directions in materials science include:
MOF Synthesis: Using this compound or its carboxylated derivatives as organic linkers to synthesize new MOFs and evaluating their performance in gas adsorption or heterogeneous catalysis. rsc.orgelsevierpure.com
Catalyst Development: Exploring the use of the compound as a ligand for transition metal catalysts, where the pyridine nitrogen and potentially the indole nitrogen could coordinate to a metal center, influencing its catalytic activity and selectivity. rsc.org
Organic Electronics: Investigating the electronic properties of polymers or thin films derived from this compound for potential applications in organic electronics, leveraging the electron-rich and electron-poor nature of its constituent rings.
Green Chemistry Approaches in the Synthesis of Indole-Pyridine Hybrids
The synthesis of complex heterocyclic compounds is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. Traditional methods for indole synthesis often require harsh conditions, while modern approaches focus on using greener solvents like water or ethanol (B145695), employing metal-free catalysts, or utilizing energy-efficient techniques such as microwave irradiation. acs.orgdergipark.org.tr
One-pot multi-component reactions (MCRs) are a particularly attractive green strategy for synthesizing indole derivatives, as they combine several steps into a single operation, reducing waste and saving time and resources. consensus.app For instance, a one-pot, three-component synthesis of indole derivatives has been achieved using a simple base catalyst in an ethanol-water solvent system at room temperature. dergipark.org.tr Solvent-free reactions, where reactants are heated together without any solvent, represent another significant advancement in green synthesis. consensus.app
| Green Synthesis Technique | Application/Example | Advantages |
| Microwave-Assisted Synthesis | Synthesis of various indole derivatives. acs.org | Rapid reaction times, energy efficiency, often higher yields. acs.org |
| Multi-Component Reactions (MCRs) | One-pot synthesis of polysubstituted pyridines and indole derivatives. dergipark.org.trconsensus.app | High atom economy, reduced waste, operational simplicity. |
| Solvent-Free Reactions | Synthesis of 1,4-dihydropyridine (B1200194) containing indole by heating neat reactants. consensus.app | Avoids toxic solvents, simplifies purification, cost-effective. consensus.app |
| Use of Greener Solvents | Synthesis of indole derivatives in ethanol or water. dergipark.org.tr | Environmentally benign, reduced toxicity. |
| Metal-Free Catalysis | Use of base catalysts like triethylamine (B128534) or piperidine (B6355638). dergipark.org.tr | Avoids toxic and expensive heavy metal catalysts. |
Emerging Methodologies for Structural Diversification and Library Synthesis
To fully explore the therapeutic potential of the this compound scaffold, it is crucial to generate and screen a large number of structural analogues. This is achieved through library synthesis, which employs strategies like combinatorial chemistry and diversity-oriented synthesis (DOS) to rapidly produce a wide range of related compounds. nih.govacs.orgcam.ac.uk High-throughput screening (HTS) of these libraries is a cornerstone of modern drug discovery. mdpi.comnih.gov
Emerging methodologies are continually expanding the toolkit for creating diverse molecular libraries:
Diversity-Oriented Synthesis (DOS): This strategy aims to create libraries of structurally complex and diverse compounds, often mimicking natural products. cam.ac.uk A DOS approach could start with a common precursor and, through a series of branching reaction pathways, generate a variety of indole-pyridine scaffolds with different substitution patterns and stereochemistry.
On-DNA Synthesis: DNA-Encoded Library (DEL) technology allows for the synthesis and screening of massive combinatorial libraries. acs.org Developing a DNA-compatible synthesis for the indole-pyridine core would enable the creation of vast libraries for hit identification. A recently reported on-DNA indole synthesis utilized a Sonogashira coupling and intramolecular ring-closure cascade, a strategy that could potentially be adapted. acs.org
Catalyst-Controlled Cyclization: By selecting different catalysts, the reaction of common starting materials can be directed toward different structural outcomes, rapidly generating scaffold diversity from a single set of precursors. rsc.org
Future work in this area will involve applying these advanced synthesis strategies to the this compound core, creating large, diverse libraries for HTS campaigns against various biological targets. ku.eduiu.edu
Multi-Targeting Approaches in Drug Discovery Utilizing the Indole-Pyridine Moiety
Complex multifactorial diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making them difficult to treat with single-target drugs. mdpi.com This has led to the rise of the "multi-target" or "polypharmacology" approach, where a single molecule is designed to interact with several biological targets simultaneously. mdpi.comacs.org This can lead to synergistic effects, improved efficacy, and a lower likelihood of developing drug resistance. mdpi.com
The indole-pyridine hybrid is an ideal scaffold for designing multi-target-directed ligands (MTDLs). Both the indole and pyridine moieties are "privileged scaffolds," meaning they are capable of binding to a wide range of biological targets. nih.govnih.gov By combining these two pharmacophores, it is possible to create a single compound that, for example, inhibits multiple protein kinases involved in a cancer signaling cascade or targets both an enzyme and a receptor involved in a neurodegenerative disease.
Researchers have actively pursued this strategy, designing indole-based hybrids that can combat cancer through dual-action mechanisms. mdpi.com The rationale is that such composite molecules can achieve a better therapeutic effect than the individual components acting alone. mdpi.com
The future of drug discovery for the this compound scaffold is strongly tied to this multi-targeting paradigm. Research will focus on:
Rational Design: Using computational docking and molecular modeling to predict the binding of this compound derivatives to multiple, disease-relevant targets.
Synergistic Activity Screening: Evaluating synthesized compounds in assays that can detect synergistic effects on cellular pathways or in complex disease models.
Target Deconvolution: For active compounds identified in phenotypic screens, identifying the multiple specific proteins or pathways they modulate to understand their multi-target mechanism of action.
Q & A
Q. What are the common synthetic routes for 3-[1-(Pyridin-3-yl)ethenyl]-1H-indole?
Methodological Answer: The compound is typically synthesized via:
- Pd-catalyzed cross-coupling : Palladium-mediated reactions, such as amidation or cyclization, are effective for constructing the indole-pyridine hybrid structure. For example, Pd-catalyzed coupling of indole derivatives with pyridinyl precursors can yield the target compound .
- Nucleophilic addition : Indole can react with pyridinium salts or sulfonylated intermediates under mild conditions. demonstrates a nucleophilic addition of indole to a tosyl-protected dihydropyridine system, yielding structurally related compounds .
- Precursor utilization : 1-(Pyridin-3-yl)ethanol (CAS 4754-27-2) is a potential precursor for introducing the pyridinyl-ethenyl moiety via dehydration or oxidation-reduction steps .
Q. What characterization techniques are essential for confirming its structure?
Methodological Answer: Key techniques include:
- NMR spectroscopy : and NMR identify proton environments (e.g., indole NH at δ ~10.8 ppm, pyridinyl protons at δ 7.0–8.0 ppm) and carbon frameworks .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., HRMS (ESI) m/z calcd for CHN: 222.1277) .
- X-ray crystallography : Resolves stereochemical ambiguities. used single-crystal X-ray diffraction to confirm the structure of a related indole-pyridine derivative .
Q. How should researchers handle stability and storage of this compound?
Methodological Answer:
- Storage conditions : Store at 2–8°C in airtight containers under inert atmospheres (e.g., N) to prevent oxidation or hydrolysis .
- Handling precautions : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions.
Advanced Research Questions
Q. How can low-yield reactions in its synthesis be optimized?
Methodological Answer:
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc), PdCl) with ligands like PPh to enhance coupling efficiency .
- Reaction conditions : Adjust temperature (e.g., 0°C to room temperature), solvent polarity (e.g., DMF vs. acetonitrile), and stoichiometry. achieved a 20% yield via nucleophilic addition, suggesting room for optimization by prolonging reaction time or using excess indole .
- Purification strategies : Employ flash chromatography (e.g., cyclohexane/EtOAc gradients) or recrystallization to isolate pure products .
Q. How are stereochemical challenges addressed in derivatives of this compound?
Methodological Answer:
- Chiral catalysts : Use asymmetric catalysis (e.g., BINAP-Pd complexes) to control stereochemistry during cross-coupling .
- Stereoselective synthesis : Design precursors with predefined stereocenters. For example, ’s dihydropyridine intermediate retained configuration during nucleophilic attack .
Q. What pharmacological implications arise from structural modifications?
Methodological Answer:
- Bioisosteric replacements : Substitute the pyridinyl group with quinoline or triazole moieties to modulate bioactivity. highlights indole’s role in medicinal chemistry, particularly in targeting neuroinflammation or oxidative stress .
- In vivo studies : demonstrates that methylselanyl-indole derivatives reduce hyperglycemia and depression-like behavior in diabetic mice, suggesting similar strategies for this compound .
Q. How do researchers resolve conflicting data from spectral analyses?
Methodological Answer:
- Multi-technique validation : Cross-check NMR assignments with - HSQC or HMBC experiments. combined ESI-MS, NMR, and X-ray data to resolve ambiguities in a sulfonylated derivative .
- Impurity analysis : Use HPLC or TLC to detect byproducts. For example, purified compounds to >95% purity via flash chromatography .
Q. What computational methods support its structural and functional analysis?
Methodological Answer:
- DFT studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. references DFT for analyzing indole derivatives’ antimicrobial activity .
- Molecular docking : Screen against protein targets (e.g., kinases) to identify binding modes. ’s study on MFSeI used behavioral and molecular docking assays to validate antidepressant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
